molecular formula C30H66N4O12P2 B12045497 Einecs 260-276-5 CAS No. 56594-87-7

Einecs 260-276-5

Cat. No.: B12045497
CAS No.: 56594-87-7
M. Wt: 736.8 g/mol
InChI Key: NVWGDAYGDKPKLQ-CBCSRFDDSA-N
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Description

Einecs 260-276-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of plastics, rubbers, and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the continuous reaction of acetone cyanohydrin with hydrazine hydrate in a reactor. The reaction mixture is then cooled, and the product is separated and purified through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes various types of reactions, including:

    Decomposition: Upon heating, it decomposes to form free radicals and nitrogen gas.

    Radical Polymerization: It acts as a radical initiator in polymerization reactions, leading to the formation of polymers.

Common Reagents and Conditions

    Decomposition: The decomposition reaction typically occurs at temperatures above 60°C.

    Radical Polymerization: It is commonly used in the presence of monomers such as styrene, acrylonitrile, and methyl methacrylate under controlled temperature conditions.

Major Products Formed

    Decomposition: The major products are free radicals and nitrogen gas.

    Radical Polymerization: The major products are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:

    Chemistry: It is used as a radical initiator in various polymerization reactions to study the kinetics and mechanisms of polymer formation.

    Biology: It is used in the synthesis of biocompatible polymers for drug delivery and tissue engineering applications.

    Medicine: It is used in the development of polymer-based drug delivery systems and medical devices.

    Industry: It is used in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound upon heating to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of the polymer chain through radical reactions.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its high thermal stability and ability to decompose at relatively low temperatures, making it suitable for a wide range of polymerization reactions.

List of Similar Compounds

  • Benzoyl peroxide
  • Potassium persulfate
  • Azobisisobutyronitrile (AIBN)

Properties

CAS No.

56594-87-7

Molecular Formula

C30H66N4O12P2

Molecular Weight

736.8 g/mol

IUPAC Name

cyclohexanamine;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h4*6H,1-5,7H2;3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t;;;;3-,5-,6-/m....1/s1

InChI Key

NVWGDAYGDKPKLQ-CBCSRFDDSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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